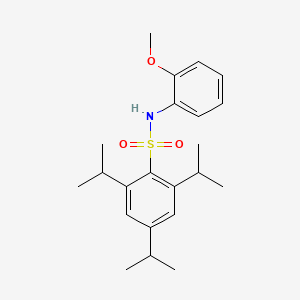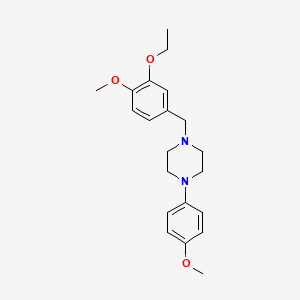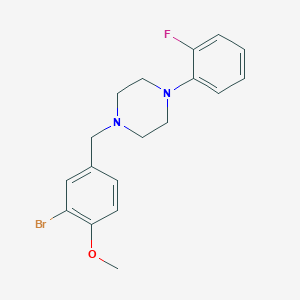![molecular formula C17H19FN4O3S B3441011 7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3441011.png)
7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Vue d'ensemble
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as quinolines, which are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The presence of a piperazinyl group and a carboxylic acid group suggests that this compound might have interesting biological activities, as these groups are often found in bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the piperazinyl group, and the attachment of the carboxylic acid group . The exact methods would depend on the specific starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . For example, the carboxylic acid group might react with bases to form salts, or it might undergo condensation reactions with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, could be determined using various analytical techniques . These properties would be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications . For example, if it has promising biological activity, it might be studied further as a potential drug . Alternatively, if it has interesting chemical properties, it might be used as a building block for the synthesis of other compounds .
Propriétés
IUPAC Name |
7-(4-carbamothioylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c1-2-20-9-11(16(24)25)15(23)10-7-12(18)14(8-13(10)20)21-3-5-22(6-4-21)17(19)26/h7-9H,2-6H2,1H3,(H2,19,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZSXOSRYBXWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)N)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440945.png)

![2-methoxy-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3440959.png)
![1-(5-bromo-2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440965.png)
![1-[(2,4,6-triisopropylphenyl)sulfonyl]azepane](/img/structure/B3440969.png)
![2-bromo-6-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3440973.png)


![1-(3-ethoxy-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441008.png)
![1-(2,4-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441016.png)
![1-[(4-bromo-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441020.png)
